2-(But-2-yn-1-yl)cyclohexan-1-ol
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Overview
Description
2-(But-2-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . This compound is characterized by a cyclohexane ring substituted with a but-2-yn-1-yl group and a hydroxyl group. It is known for its unique reactivity and stability, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yl)cyclohexan-1-ol typically involves the alkylation of cyclohexanone with a propargyl halide under basic conditions. A common method includes the use of propargyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(But-2-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 2-(But-2-yn-1-yl)cyclohexanone
Reduction: 2-(But-2-en-1-yl)cyclohexan-1-ol or 2-(Butyl)cyclohexan-1-ol
Substitution: 2-(But-2-yn-1-yl)cyclohexyl chloride or bromide
Scientific Research Applications
2-(But-2-yn-1-yl)cyclohexan-1-ol is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(But-2-yn-1-yl)cyclohexan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions and undergo cycloaddition reactions. These interactions enable the compound to modulate biological pathways and exhibit its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(But-2-en-1-yl)cyclohexan-1-ol
- 2-(Butyl)cyclohexan-1-ol
- 2-(Prop-2-yn-1-yl)cyclohexan-1-ol
Uniqueness
2-(But-2-yn-1-yl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and an alkyne group, which confer distinct reactivity and stability. This combination allows for versatile chemical transformations and applications in various fields .
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-but-2-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,4-8H2,1H3 |
InChI Key |
UXEBAUYVFJIFER-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1CCCCC1O |
Origin of Product |
United States |
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